(E)-1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-13(4-3-11-2-1-7-18-11)15-6-5-12-10(9-15)8-14-17-12/h1-4,7-8H,5-6,9H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYNMVIUJDEFBH-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1ON=C2)C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a member of the isoxazole and pyridine family, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its cytotoxic properties, mechanism of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Isoxazole and pyridine rings.
- Functional Groups : Thiophene substituent and an α,β-unsaturated carbonyl group.
Cytotoxicity
Studies have shown that derivatives of isoxazolo-pyridines exhibit significant cytotoxic effects against various cancer cell lines. Notably, the compound was tested against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The cytotoxic activity was evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.
| Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Induction of apoptosis |
| MCF-7 | 12.8 | Cell cycle arrest |
The results indicate that the compound demonstrates a moderate to high level of cytotoxicity, particularly in breast and cervical cancer cells.
The proposed mechanism involves the induction of oxidative stress within cancer cells. The compound appears to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis. This aligns with findings from similar studies on related compounds that target mitochondrial pathways.
Case Studies
- Study on Anticancer Activity : A study published in 2023 evaluated a series of isoxazole derivatives for their anticancer properties. The results showed that many compounds exhibited significant antiproliferative effects against multiple cancer types, with the compound being among the most potent .
- Inhibition of Hsp90 : Another research highlighted that derivatives similar to this compound act as inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein involved in stabilizing many oncogenic proteins. The inhibition leads to degradation of these proteins and subsequent cancer cell death .
- Antimicrobial Properties : Preliminary studies suggest that the compound may also possess antimicrobial activity against certain bacterial strains, although more extensive testing is required to confirm these effects.
Scientific Research Applications
Structural Formula
Antimicrobial Activity
Research has indicated that compounds containing isoxazole and pyridine derivatives exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, suggesting that (E)-1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one may possess similar activities.
Anticancer Potential
The structural features of this compound suggest potential anticancer properties. Preliminary studies indicate that derivatives with similar frameworks can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways.
Neuroprotective Effects
Compounds with isoxazole rings have been investigated for their neuroprotective effects. The ability of This compound to modulate neurotransmitter systems may offer therapeutic benefits in neurodegenerative diseases.
Synthesis Strategies
The synthesis of This compound involves several key steps:
- Formation of Dihydroisoxazole : The initial step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
- Pyridine Ring Formation : Subsequent reactions can introduce the pyridine moiety through nucleophilic substitutions or cycloadditions.
- Thiophene Integration : Finally, thiophene derivatives can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
Case Studies
Several case studies highlight the successful synthesis and application of related compounds:
- A study demonstrated the synthesis of various dihydroisoxazole-pyridine derivatives and their evaluation for antimicrobial activity, yielding promising results against resistant bacterial strains .
| Compound | Yield (%) | Activity |
|---|---|---|
| 1 | 85 | Bactericidal against E. coli |
| 2 | 78 | Inhibitory against S. aureus |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Heterocyclic Families
Compound 4i/4j (): These pyrimidinone-coumarin hybrids share a heterocyclic framework but replace the isoxazolo-pyridine and thiophene groups with pyrimidinone and coumarin moieties.
Triazole-Thiocarbonohydrazide Derivative (): This compound features a triazole-thione core and thiocarbonohydrazide groups, forming extensive N–H···S and O–H···S hydrogen bonds.
Functional Group Analysis
Crystallographic and Electronic Properties
- Target Compound: The enone bridge likely enhances planarity, promoting π-π interactions between aromatic rings. SHELXL refinement would resolve subtle conformational differences, such as torsion angles in the enone linker .
- Triazole-Thiocarbonohydrazide: Stronger hydrogen bonds (N–H···S) create a rigid six-membered supramolecular assembly, whereas the target compound’s packing may rely on weaker interactions, reducing thermal stability .
Research Findings and Implications
Synthetic Challenges: The target compound’s synthesis likely involves condensation reactions between functionalized isoxazolo-pyridine and thiophene precursors, akin to methods in . However, stereochemical control during enone formation (E vs. Z) remains critical.
Hydrogen Bonding vs. Bioactivity : While the triazole derivative () leverages strong hydrogen bonds for crystal stability, the target compound’s bioactivity may depend more on hydrophobic interactions or π-stacking with biological targets.
Computational Modeling: Density functional theory (DFT) studies could compare charge distribution in the enone group with analogues, predicting reactivity toward nucleophilic attack or Michael addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
